4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: It has shown significant biological activity, particularly as an inhibitor of certain enzymes and receptors.
Medicine: This compound has been investigated for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activity and have been studied for their potential therapeutic applications.
Thioglycoside derivatives: These compounds have shown promising results in inhibiting the growth of cancer cells and have been investigated for their potential as anticancer agents
In comparison, this compound stands out due to its unique structure and potent biological activity, particularly its ability to inhibit CDK2 and induce apoptosis in cancer cells.
Properties
Molecular Formula |
C17H21N9O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C17H21N9O/c1-2-15(25-7-9-27-10-8-25)22-21-14(1)24-3-5-26(6-4-24)17-13-11-20-23-16(13)18-12-19-17/h1-2,11-12H,3-10H2,(H,18,19,20,23) |
InChI Key |
XNSKTTJUMVNQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.